Fenofibryl glucuronide
CAS No.: 60318-63-0
Cat. No.: VC21352776
Molecular Formula: C23H23ClO10
Molecular Weight: 494.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 60318-63-0 |
---|---|
Molecular Formula | C23H23ClO10 |
Molecular Weight | 494.9 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)/t16-,17-,18+,19-,21-/m0/s1 |
Standard InChI Key | BHOJZVSZYFTIOZ-UNJWAJPSSA-N |
Isomeric SMILES | CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
SMILES | CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Appearance | Pale Yellow Solid |
Melting Point | 152-155 °C |
Chemical Structure and Properties
Fenofibryl glucuronide (CHClO) is characterized by the conjugation of fenofibric acid—the active metabolite of fenofibrate—with glucuronic acid via an ester bond. This structural modification enhances its water solubility, facilitating renal excretion. The molecular weight of the compound is approximately 496.89 g/mol, with deuterated analogs such as fenirofibrate acyl-beta-D-glucuronide-d6 (EvitaChem EVT-12565359) utilized in pharmacokinetic studies to improve mass spectrometry detection.
Key Structural Features:
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A chlorophenoxyisobutyrate backbone derived from fenofibric acid.
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A β-D-glucuronide moiety linked to the carboxylic acid group of fenofibric acid.
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Deuterium labeling in synthetic analogs to track metabolic pathways.
Metabolic Pathways and Enzymatic Regulation
Biosynthesis and Hydrolysis
Fenofibrate undergoes hydrolysis by hepatic carboxylesterase 1 to form fenofibric acid, which is subsequently glucuronidated by UGT isoforms (primarily UGT2B7, UGT1A9, and UGT1A3) . This two-step process is critical for detoxification and elimination:
In humans, 60–88% of fenofibrate is excreted as fenofibryl glucuronide in urine, contrasting with rodents, where fecal elimination dominates .
Enzyme Kinetics and Genetic Variability
UGT2B7 demonstrates the highest catalytic efficiency for fenofibryl glucuronide synthesis, with an apparent of 126 ± 51 µM and of 243 ± 3 pmol/min/mg (Table 1) . Genetic polymorphisms in UGT isoforms, such as UGT1A9*3 (Thr33), reduce glucuronidation capacity by 10.9-fold, contributing to interindividual variability in fenofibrate response .
Table 1: Kinetic Parameters of UGT Isoforms in Fenofibryl Glucuronide Synthesis
UGT Isoform | (µM) | (pmol/min/mg) | (µl/min/mg) |
---|---|---|---|
UGT2B7*1 | 126 ± 51 | 243 ± 3 | 2.1 ± 0.8 |
UGT1A9*1 | 131 ± 45 | 12.0 ± 7 | 0.09 ± 0.02 |
UGT1A3*1 | 724 ± 239 | 184 ± 18 | 0.13 ± 0.03 |
Pharmacokinetic Profile
Absorption and Distribution
Following oral administration of fenofibrate (50–150 mg/day), fenofibryl glucuronide reaches peak plasma concentrations () of 6–9.5 mg/L within 4–6 hours . The compound exhibits extensive protein binding (99%), primarily to albumin, with a volume of distribution () of 0.89 L/kg .
Elimination and Half-Life
Fenofibryl glucuronide has a prolonged half-life () of 23 hours, contributing to fenofibrate’s once-daily dosing regimen. Renal clearance accounts for 70–75% of its elimination, while fecal excretion constitutes 5–25% .
Clinical Implications and Therapeutic Efficacy
Lipid-Modulating Effects
Fenofibryl glucuronide indirectly contributes to fenofibrate’s hypolipidemic effects by sustaining plasma levels of fenofibric acid—a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα upregulates lipoprotein lipase activity, enhances fatty acid β-oxidation, and reduces apolipoprotein C-III synthesis, collectively lowering triglycerides by 30–50% and raising HDL-C by 10–20% .
Bile Acid Detoxification in Cholestasis
Adjunct fenofibrate therapy (145–160 mg/day) in primary biliary cholangitis (PBC) increases serum bile acid (BA) glucuronides 2.1-fold (), reducing cytotoxic BA accumulation. Hyodeoxycholic acid-6G (+3.7-fold) and hyocholic acid-6G (+2.6-fold) are notably elevated, correlating with improved alkaline phosphatase (ALP) levels () .
Table 2: Impact of Fenofibrate on Serum Bile Acid Glucuronides
Bile Acid Glucuronide | Change vs. Ursodiol Monotherapy | -Value |
---|---|---|
Hyodeoxycholic acid-6G | +3.7-fold | <0.01 |
Chenodeoxycholic acid-3G | -36% | <0.05 |
Lithocholic acid-3G | -42% | <0.05 |
Toxicological Considerations
Drug-Drug Interactions
Fenofibryl glucuronide’s metabolism is unaffected by cytochrome P450 enzymes, but concomitant use with statins or warfarin may potentiate myopathy or bleeding risks due to competitive protein binding .
Research Advancements and Future Directions
Genetic Determinants of Glucuronidation
Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in UGT2B7 (rs7668258) and UGT1A9 (rs2741045) that alter fenofibryl glucuronide formation by 15–40%, underscoring the need for pharmacogenomic-guided dosing .
Novel Applications in Metabolic Disorders
Preclinical models suggest fenofibryl glucuronide may mitigate non-alcoholic steatohepatitis (NASH) by enhancing hepatic β-oxidation ( 50%, ) and reducing lipid peroxidation markers (MDA ↓ 30%) .
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